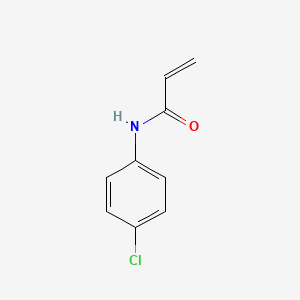

N-(4-Chlorophenyl)acrylamide

Descripción general

Descripción

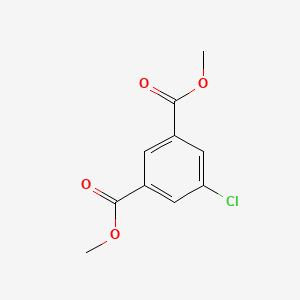

- Su nombre IUPAC es N-(4-clorofenil)acrilamida.

- El compuesto consiste en un grupo clorofenilo unido a una unidad de acrilamida.

- Por lo general, se encuentra como sólido o líquido y se sella en almacenamiento seco a temperatura ambiente .

N-(4-clorofenil)acrilamida: es un compuesto orgánico con un peso molecular de 181,62 g/mol.

Métodos De Preparación

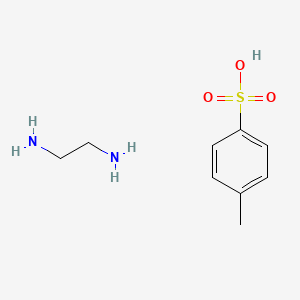

Rutas Sintéticas: La síntesis de N-(4-clorofenil)acrilamida implica la reacción entre 4-cloroanilina y cloruro de acriloilo.

Condiciones de Reacción: La reacción generalmente se lleva a cabo en un solvente orgánico (como diclorometano o tolueno) con una base (como trietilamina) como catalizador.

Producción Industrial: Si bien no hay información extensa sobre la producción industrial a gran escala, la síntesis a escala de laboratorio está bien documentada.

Análisis De Reacciones Químicas

Reactividad: N-(4-clorofenil)acrilamida puede sufrir varias reacciones, que incluyen

Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos dependen del tipo de reacción deseado.

Productos Mayores: Los productos formados varían según la reacción específica, pero los derivados sustituidos de N-(4-clorofenil)acrilamida son comunes.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción en la síntesis orgánica.

Biología: Investigado por sus posibles actividades biológicas (por ejemplo, antimicrobiana, antitumoral).

Medicina: Investigación sobre sus propiedades farmacológicas y posible desarrollo de fármacos.

Industria: Información limitada, pero puede encontrar aplicaciones en productos químicos o materiales especiales.

Mecanismo De Acción

- El mecanismo exacto por el cual N-(4-clorofenil)acrilamida ejerce sus efectos sigue siendo un área de estudio.

- Es probable que interactúe con dianas moleculares o vías específicas, pero se necesita más investigación para dilucidar estos mecanismos.

Comparación Con Compuestos Similares

Compuestos Similares: Otros derivados de acrilamida o compuestos sustituidos con fenilo.

Singularidad: Resalte su patrón de sustitución específico de clorofenilo y sus propiedades distintas en comparación con los compuestos relacionados.

Si necesita más información o tiene alguna pregunta específica, no dude en preguntar

Propiedades

IUPAC Name |

N-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPAGMKWFWQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280790 | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-48-5 | |

| Record name | N-(4-Chlorophenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-(4-Chlorophenyl)acrylamide?

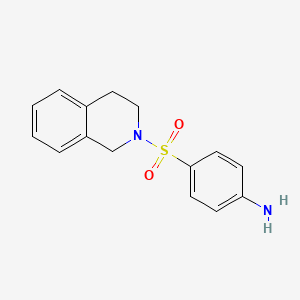

A1: this compound (C16H14ClNO) features an acrylamide unit connected to a benzene ring and a phenyl ring. The acrylamide unit maintains a planar conformation, forming dihedral angles of 80.06° and 68.91° with the benzene and phenyl rings, respectively []. These structural features can influence the compound's interactions with other molecules and potentially impact its activity.

Q2: How does this compound impact material properties?

A2: this compound and its polymers show potential as compatibilizers in material science. For example, Polyacrylonitrile, derived from acrylonitrile, demonstrated promising results in enhancing the compatibility of a 50/50 blend of Natural Rubber (NR) and Ethylene Propylene Diene Monomer (EPDM) rubber []. This finding suggests that this compound derivatives might hold value in improving the properties of polymer blends. Further research could explore the potential of this compound-based polymers in various material applications.

Q3: Is there evidence of biological activity associated with this compound?

A3: While research on this compound itself is limited, studies on structurally similar chalcone derivatives offer insights into potential bioactivity. These chalcones, containing a 3(4-Methoxyphenyl)-N(4-Chlorophenyl)acrylamide backbone, exhibited promising antibacterial activity in silico against Escherichia coli and Bacillus subtilis []. The binding interactions with key amino acids in bacterial proteins suggest that structural analogs like this compound might possess unexplored antimicrobial potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.